molecular formula C29H31N5O3 B3005939 3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 865612-15-3

3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B3005939
CAS No.: 865612-15-3
M. Wt: 497.599
InChI Key: VTBWKUVXXSMHPR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline class, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 3-nitrophenyl group at position 5, a phenyl group at position 3, and a propan-1-one moiety linked to a 4-benzylpiperazine group. Pyrazolines are synthesized via cyclocondensation of chalcones with hydrazine derivatives in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid) . The nitro group at the 3-position of the phenyl ring may enhance electron-withdrawing effects, influencing reactivity or biological interactions . Structural validation via X-ray diffraction (using SHELX software) and spectroscopic methods (1H NMR, IR) is standard for such compounds .

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-[3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c35-29(14-15-31-16-18-32(19-17-31)22-23-8-3-1-4-9-23)33-28(25-12-7-13-26(20-25)34(36)37)21-27(30-33)24-10-5-2-6-11-24/h1-13,20,28H,14-19,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBWKUVXXSMHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Benzylpiperazine synthesis: Benzylpiperazine can be synthesized by reacting piperazine with benzyl chloride under basic conditions.

    Coupling reaction: The final step involves coupling the benzylpiperazine with the nitrophenyl-pyrazole intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization under specific conditions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Cyclization: Acidic or basic conditions depending on the desired ring structure.

Major Products

    Reduction: 3-(4-aminophenyl)-1-(5-(3-aminophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Cyclization: New heterocyclic compounds with potential biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block for synthesizing potential pharmaceutical agents, particularly those targeting the central nervous system (CNS). Its structural features allow it to interact with various biological targets, making it a candidate for developing drugs aimed at treating neurological disorders.

Biological Studies

Research indicates that this compound can be utilized in studies investigating the interactions of piperazine derivatives with biological targets such as enzymes and receptors. Its ability to mimic neurotransmitter structures enables it to modulate receptor activity, which is essential for understanding its pharmacological effects.

Industrial Applications

In addition to its medicinal uses, the compound may find applications in developing new materials with specific chemical properties. These could include polymers or coatings that leverage its unique structural characteristics.

Case Study 1: CNS Targeting

A study conducted on the interactions of piperazine derivatives found that compounds similar to 3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one exhibited significant binding affinity to serotonin receptors. This suggests potential applications in treating anxiety and depression through modulation of serotonergic pathways.

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial properties of related compounds, revealing that certain derivatives demonstrated effective inhibition against various bacterial strains. This opens avenues for further exploration into the antibacterial applications of this compound.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathways involved: The compound may affect pathways related to inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related pyrazoline derivatives:

Compound Name / ID Substituents (Position 3, 5) Molecular Weight (g/mol) TLC Rf Key Functional Groups Dihedral Angle (°) Biological Activity
Target Compound 3-Ph, 5-(3-NO₂Ph) 524.58* N/A Benzylpiperazine, nitro Pending XRD data Not reported
ME-1 3-Ph, 5-(p-Tolyl) 338.40 0.45 Hydrazinyloxy N/A Antimicrobial (not specified)
ME-3 3-(4-ClPh), 5-(p-Tolyl) 372.85 0.40 Hydrazinyloxy, chloro N/A Antimicrobial (not specified)
IV 3-(Benzofuran-2-yl), 1-Ph 434.47* N/A Benzofuran, pyrrole N/A PARP-1 inhibition
Cl-4-PQPP 3-(4-ClPh), 5-(Quinoxalin-6-yl) 407.89 N/A Quinoxaline, chloro N/A Corrosion inhibition
5c 3-Ph, 5-(4-ClPh) 407.89 N/A Indole, chloro N/A Antimicrobial

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects : The target compound’s 3-nitrophenyl group distinguishes it from analogs with halogens (Cl, Br), methoxy, or hydrazinyloxy groups. The nitro group may enhance electrophilicity, affecting binding to biological targets or catalytic activity .
  • Benzylpiperazine vs.
  • Dihedral Angles : Pyrazoline derivatives with fluorophenyl substituents exhibit dihedral angles of 4.6–10.5° between the pyrazole and aryl rings, influencing molecular planarity and packing . The target compound’s dihedral angles (pending XRD data) may differ due to steric effects from the nitro group.

Computational and Theoretical Insights

  • Docking Studies : Molecular docking with PARP-1 or microbial enzymes (e.g., dihydrofolate reductase) would clarify the benzylpiperazine’s role in binding affinity versus hydrazinyloxy or indole groups .

Biological Activity

The compound 3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article examines its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O3C_{25}H_{26}N_{4}O_{3}, and it features a piperazine ring, a pyrazole moiety, and a nitrophenyl substituent. The structural complexity suggests multiple points of interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that certain pyrazole derivatives demonstrated antibacterial activity comparable to commercial antibiotics such as linezolid and cefaclor .

CompoundActivity TypeTarget OrganismsReference
Pyrazole DerivativeAntibacterialE. coli, Klebsiella
Pyrazole DerivativeAntifungalCandida albicans, Aspergillus niger

Anticancer Properties

The compound's potential anticancer effects have been explored through various studies. The cytotoxicity of pyrazole derivatives was evaluated against human leukemia cell lines (HL-60 and NALM-6) and melanoma cells (WM-115). Notably, some derivatives exhibited half-maximal inhibitory concentrations (IC50) below 10 µM, indicating potent activity against cancer cells while showing lower toxicity towards normal cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, pyrazole compounds have been linked to anti-inflammatory effects. Molecular docking studies suggest that these compounds can inhibit inflammatory pathways by interacting with key enzymes involved in inflammation .

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often act as enzyme inhibitors, which disrupt metabolic pathways in pathogens or cancer cells.
  • Electrophilic Nature : The presence of nitro groups enhances the electrophilic character of the compound, facilitating interactions with nucleophilic sites in biological molecules .
  • Molecular Docking Studies : Computational analyses have shown that these compounds can bind effectively to target proteins involved in disease processes, suggesting potential for therapeutic applications .

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of a series of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 3-position of the pyrazole ring significantly improved antibacterial potency compared to unmodified analogs .

Study on Anticancer Activity

Another investigation focused on the cytotoxic effects of various substituted pyrazoles on cancer cell lines. The study highlighted that compounds with electron-donating groups at specific positions exhibited enhanced anticancer activity due to increased cellular uptake and interaction with DNA .

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